2-METHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE
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Overview
Description
2-METHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE typically involves multi-step reactions. One common method involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, which provides a solvent- and catalyst-free approach . Another method includes the reaction of 2-amino-1-propargylpyridinium bromide with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with halogens like bromine and iodine, leading to the formation of 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides.
Oxidation and Reduction: These reactions are less commonly reported but could be explored for further functionalization of the compound.
Common Reagents and Conditions
Bromine and Iodine: Used for halogenation reactions.
Sodium Methoxide: Used in the initial synthesis steps.
Major Products
3-Halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides: Formed from halogenation reactions.
Scientific Research Applications
2-METHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent.
Biological Research: Imidazo[1,2-a]pyridine derivatives are known for their antitumor, antiviral, and antibacterial activities.
Material Science: These compounds are used as fluorescent probes for the determination of mercury and iron ions.
Mechanism of Action
The mechanism of action of 2-METHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE involves its interaction with molecular targets in microbial cells. The compound’s antimicrobial properties are attributed to its ability to disrupt cell membrane integrity and interfere with essential enzymatic processes .
Comparison with Similar Compounds
Similar Compounds
Zolimidine: An antiulcer drug.
Zolpidem: A medication for the treatment of insomnia.
Saripidem: A sedative and anxiolytic drug.
Uniqueness
2-METHYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}IMIDAZO[1,2-A]PYRIDINE-3-CARBOXAMIDE stands out due to its unique structural features, which contribute to its broad spectrum of biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound for further research and development.
Properties
IUPAC Name |
2-methyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]imidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c1-14-18(25-9-3-2-4-16(25)23-14)19(26)22-12-15-5-10-24(11-6-15)17-13-20-7-8-21-17/h2-4,7-9,13,15H,5-6,10-12H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFTXJPZSOCROR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3CCN(CC3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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